4-(Difluoromethyl)thiophen-3-amine
CAS No.:
Cat. No.: VC18122324
Molecular Formula: C5H5F2NS
Molecular Weight: 149.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H5F2NS |
|---|---|
| Molecular Weight | 149.16 g/mol |
| IUPAC Name | 4-(difluoromethyl)thiophen-3-amine |
| Standard InChI | InChI=1S/C5H5F2NS/c6-5(7)3-1-9-2-4(3)8/h1-2,5H,8H2 |
| Standard InChI Key | VDDXLQUBIYOMBG-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=CS1)N)C(F)F |
Introduction
Structural and Electronic Characteristics
The molecular structure of 4-(difluoromethyl)thiophen-3-amine combines the aromaticity of the thiophene ring with the polar effects of the -CF₂H and -NH₂ groups. The thiophene ring’s sulfur atom contributes to its π-electron-rich nature, while the -CF₂H group introduces moderate electron-withdrawing character compared to its trifluoromethyl (-CF₃) analogue . The amine group at position 3 enhances hydrogen-bonding capacity, influencing solubility and reactivity. Computational studies on similar systems suggest that the -CF₂H group reduces the electron density at the adjacent carbon, directing electrophilic substitution to the 5-position of the thiophene ring .
Synthesis and Preparation Methods
Nucleophilic Difluoromethylation
| Method | Reagents | Yield (%) | Conditions |
|---|---|---|---|
| Nucleophilic CF₂H addition | CF₂HSO₂Na, AgF, PPh₃, MeCN | 55 | 50°C, 5 h |
| Direct amination | CuI, NH₃, DMF | 40 | 120°C, 12 h |
Physicochemical Properties
Spectroscopic Features
-
¹H NMR: The -CF₂H group exhibits a characteristic triplet near δ 6.1–6.3 ppm (J = 54–56 Hz) due to coupling between fluorine and the geminal proton. The aromatic protons of the thiophene ring resonate between δ 7.2 and 7.8 ppm, with splitting patterns dependent on substitution.
-
¹⁹F NMR: A singlet at approximately δ -110 ppm confirms the presence of the -CF₂H group, distinguishable from -CF₃ (δ -60 to -70 ppm) .
-
IR Spectroscopy: Stretching vibrations for C-F bonds appear at 1100–1200 cm⁻¹, while N-H stretches (amine) are observed near 3350 cm⁻¹.
Solubility and Stability
The compound demonstrates limited solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but improved solubility in chlorinated solvents (e.g., dichloromethane: 35 mg/mL). Stability studies indicate decomposition above 180°C, with the -CF₂H group undergoing gradual hydrolysis under strongly acidic or basic conditions.
Applications in Drug Discovery and Agrochemicals
Pharmaceutical Intermediates
Fluorinated thiophenes are pivotal in kinase inhibitor design due to their ability to modulate enzyme active sites. For instance, 4-(difluoromethyl)thiophen-3-amine serves as a precursor to bicyclic kinase inhibitors targeting EGFR and VEGFR2, where the -CF₂H group enhances binding affinity via hydrophobic interactions . Preclinical studies highlight its role in improving metabolic stability compared to non-fluorinated analogues .
Agrochemical Development
The compound’s dual functionality (-NH₂ and -CF₂H) makes it a candidate for herbicide intermediates. Derivatives incorporating this scaffold exhibit herbicidal activity against broadleaf weeds by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis. Field trials demonstrate efficacy at application rates as low as 50 g/ha, with reduced environmental persistence due to the -CF₂H group’s lower bioaccumulation potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume